
CTS-1027
Descripción general
Descripción
CTS-1027 es un inhibidor de molécula pequeña de las metaloproteinasas de la matriz (MMP), que son endopeptidasas dependientes de zinc involucradas en la degradación de proteínas de la matriz extracelular. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la infección crónica por el virus de la hepatitis C y la fibrosis hepática .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: CTS-1027 puede sintetizarse a través de un proceso de varios pasos que implica los siguientes pasos clave:
Formación de la estructura central: La síntesis comienza con la preparación de la estructura central, que implica la reacción de 4-clorofenol con cloruro de 4-clorobenceno sulfonilo para formar cloruro de 4-(4-clorofenoxi)bencenosulfonilo.
Reacción de acoplamiento: La estructura central se acopla luego con tetrahidro-2H-piran-4-carboxamida en presencia de una base para formar el compuesto intermedio.
Hidroxilación: El compuesto intermedio se somete a hidroxilación para introducir el grupo hidroxilo, lo que da como resultado la formación de this compound.
Métodos de producción industrial: La producción industrial de this compound implica la ampliación de la ruta de síntesis descrita anteriormente. El proceso se optimiza para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr resultados consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones: CTS-1027 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden estudiar más a fondo por sus actividades biológicas .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Hepatoprotective Effects
CTS-1027 has demonstrated significant potential in protecting liver cells from injury. In preclinical studies involving bile duct ligation (BDL) models in mice, this compound treatment resulted in:
- Reduction of Hepatocyte Apoptosis: A threefold decrease in hepatocyte apoptosis was observed in treated mice compared to controls, as measured by TUNEL assays and immunohistochemistry for activated caspases .
- Decreased Liver Injury Markers: The compound led to a 70% reduction in bile infarcts and decreased markers for stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) .
- Improved Survival Rates: Overall survival rates improved significantly in this compound-treated groups following BDL .
2. Anti-Fibrogenic Properties
This compound is being evaluated for its anti-fibrogenic properties in chronic liver diseases. The compound's ability to inhibit MMPs contributes to its effectiveness in reducing fibrosis by limiting excessive extracellular matrix deposition .
3. Model for Drug Development
As a tool compound, this compound is utilized in research to explore the role of MMPs in various biological processes such as cell proliferation, migration, and differentiation. This makes it valuable for developing new therapeutic agents targeting MMPs across a range of diseases beyond liver conditions .
Case Study 1: Hepatic Injury Model
In a study published in Hepatology Research, researchers investigated the effects of this compound on liver injury induced by bile duct ligation. The findings highlighted:
Parameter | Control Group | This compound Treated Group | P-value |
---|---|---|---|
Hepatocyte Apoptosis (TUNEL) | High | Reduced by 3-fold | <0.01 |
Bile Infarcts | Present | 70% reduction | <0.01 |
Stellate Cell Activation (α-SMA) | Elevated | Reduced by 60% | <0.05 |
Overall Survival | Lower | Improved | <0.05 |
This case study underscores the potential of this compound as a therapeutic agent for liver protection and fibrosis management .
Case Study 2: TNFα-Induced Liver Injury
Another investigation focused on the protective effects of this compound against TNFα-induced liver injury. Key outcomes included:
Measurement | Control Group | This compound Treated Group | P-value |
---|---|---|---|
Plasma ALT Activity | Elevated | Decreased by ~49% | <0.05 |
Survival Rate (24 hours) | 27 ± 7.3% | 55 ± 7.6% | <0.03 |
These results indicate that this compound not only reduces liver enzyme levels but also enhances survival rates post-injury .
Mecanismo De Acción
CTS-1027 ejerce sus efectos inhibiendo la actividad de las metaloproteinasas de la matriz, en particular MMP-2 y MMP-13. Estas enzimas juegan un papel crucial en la degradación de las proteínas de la matriz extracelular, lo cual es esencial para la remodelación y reparación de los tejidos. Al inhibir estas enzimas, this compound ayuda a reducir el daño tisular y la fibrosis .
Objetivos moleculares y vías:
MMP-2 y MMP-13: this compound inhibe selectivamente estas enzimas, previniendo la descomposición de las proteínas de la matriz extracelular.
Vías: La inhibición de las metaloproteinasas de la matriz por this compound afecta varias vías celulares involucradas en la inflamación, la apoptosis y la remodelación tisular
Comparación Con Compuestos Similares
CTS-1027 es único en su alta selectividad para MMP-2 y MMP-13, con actividad mínima contra otras metaloproteinasas de la matriz como MMP-1. Esta selectividad lo convierte en una valiosa herramienta para estudiar los roles específicos de MMP-2 y MMP-13 en varios procesos biológicos .
Compuestos similares:
Marimastat: Otro inhibidor de la metaloproteinasa de la matriz con una actividad más amplia contra múltiples MMP.
Batimastat: Un inhibidor de MMP no selectivo utilizado en la investigación por sus propiedades anticancerígenas.
Tetraciclinas: Una clase de antibióticos que también exhiben actividad inhibitoria de MMP
This compound destaca por su alta selectividad y potencia, lo que lo convierte en la opción preferida para la inhibición específica de MMP-2 y MMP-13 en la investigación científica .
Actividad Biológica
CTS-1027, also known as Ro 1130830, is a matrix metalloproteinase (MMP) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly in liver injury and fibrosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.
This compound selectively inhibits several MMPs, including MMP2, MMP3, MMP8, MMP9, MMP12, MMP13, and MMP14, while sparing MMP1 and MMP7. This selective inhibition is crucial because MMP1 inhibition can lead to adverse muscular and skeletal side effects. The primary mechanism involves the reduction of extracellular matrix degradation, which plays a significant role in tissue remodeling during pathological conditions such as fibrosis and inflammation .
Hepatoprotective Effects
A pivotal study evaluated the effects of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The findings indicated that treatment with this compound resulted in:
- Reduction in Hepatocyte Apoptosis : A threefold decrease in apoptotic hepatocytes was observed in treated mice compared to controls, as assessed by TUNEL assay and caspase 3/7 immunohistochemistry (p < 0.01) .
- Decreased Liver Injury Markers : Histological analysis showed a 70% reduction in bile infarcts and significant decreases in markers of stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) (p < 0.05) .
- Improved Survival Rates : Overall animal survival following 14 days of BDL was significantly higher in the this compound group (p < 0.05) .
These results suggest that this compound not only protects hepatocytes from apoptosis but also mitigates the fibrotic response associated with liver injury.
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
Apoptotic Hepatocytes | High | Low | p < 0.01 |
Bile Infarcts | High | Low | p < 0.01 |
α-Smooth Muscle Actin (mRNA) | High | Low | p < 0.05 |
Collagen 1α (I) (mRNA) | High | Low | p < 0.05 |
Survival Rate | Low | High | p < 0.05 |
Clinical Implications
This compound has been evaluated in Phase II clinical trials for conditions such as refractory hepatitis C and rheumatoid arthritis. Its role as an anti-fibrogenic agent is particularly promising given its ability to inhibit key MMPs involved in tissue remodeling and fibrosis . The ongoing research aims to establish its therapeutic efficacy and safety profile further.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CTS-1027 in modulating matrix metalloproteinase (MMP) activity?
this compound selectively inhibits MMP2 (IC₅₀ = 0.4 nM) and MMP13 (IC₅₀ = 0.6 nM) while maintaining >1,000-fold selectivity over MMP1 to avoid musculoskeletal side effects . To validate target engagement, researchers should:
- Use enzyme activity assays with recombinant MMP isoforms (e.g., fluorogenic substrate cleavage assays).
- Confirm cellular efficacy via collagen degradation assays in fibroblast cultures or 3D extracellular matrix models.
- Include MMP1 as a negative control to verify specificity .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy while controlling for off-target effects?
- Dose-response curves: Test concentrations spanning 0.1–100 nM to capture sub-nanomolar potency.
- Model systems: Use physiologically relevant models (e.g., synovial fibroblast cultures for arthritis research).
- Controls: Include zinc chelators (e.g., EDTA) to distinguish MMP-specific inhibition from nonspecific metal-binding effects.
- Validation: Pair enzymatic assays with Western blotting to quantify MMP2/13 protein levels post-treatment .
Q. What experimental parameters are critical for validating this compound’s selectivity across MMP isoforms?
- Assay design: Use isoform-specific substrates (e.g., DQ-collagen for MMP2, casein zymography for MMP13).
- Cross-reactivity screening: Test against MMP3, MMP7, and MMP9 at 1 µM this compound to confirm selectivity.
- Structural analysis: Perform molecular docking studies using MMP2/13 crystal structures to rationalize binding specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo therapeutic outcomes?
- Pharmacokinetic (PK) profiling: Measure tissue penetration using LC-MS/MS in preclinical models (e.g., rodent arthritis).
- Biomarker integration: Quantify MMP2/13 activity in tissue lysates and correlate with plasma drug levels.
- Statistical modeling: Apply Bayesian hierarchical models to account for inter-study variability when combining data from murine models and human cell assays .
Q. What methodologies are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?
- Time-resolved assays: Monitor MMP inhibition kinetics (0–24 hrs) in ex vivo organoid models.
- Multi-omics integration: Combine transcriptomic data (RNA-seq of treated tissues) with proteomic MMP activity profiles.
- Non-linear regression: Use four-parameter logistic curves to model dose-response relationships and calculate Hill coefficients .
Q. How can gene-based association studies inform this compound’s therapeutic potential in inflammatory diseases?
- Genetic distance analysis: Apply expanded gene definitions (coding regions ± 20 kb) to identify SNPs linked to MMP2/13 expression in GWAS datasets.
- Pathway enrichment: Use tools like DAVID or Enrichr to map this compound-targeted MMPs to inflammation-related pathways (e.g., NF-κB signaling).
- Meta-analysis: Combine results from cohort studies using fixed-effects models to assess gene-drug interactions .
Q. What strategies mitigate confounding variables in this compound’s preclinical efficacy studies?
- Covariate adjustment: Include age, sex, and baseline MMP activity as covariates in ANOVA models.
- Blinded randomization: Assign treatment groups using stratified randomization based on disease severity scores.
- Sensitivity analysis: Test robustness of results by excluding outliers identified via Grubbs’ test .
Q. Methodological Considerations Table
Propiedades
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNVSQTEGHUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172907 | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-04-7 | |
Record name | CTS-1027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CTS-1027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CTS-1027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.